(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Beschreibung
Eigenschaften
IUPAC Name |
(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQFCXCEBYINGO-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017362 | |
| Record name | (+)-Δ9-Tetrahydrocannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17766-02-8 | |
| Record name | (6aS,10aS)-6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17766-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-delta9-Tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Δ9-Tetrahydrocannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Friedel-Crafts Alkylation and Cyclization
The core benzo[c]chromen scaffold is typically constructed via acid-catalyzed cyclization of phenolic precursors. Aluminum chloride (AlCl₃) in dichloromethane at −10°C facilitates the Friedel-Crafts alkylation, achieving 87% selectivity for the Δ⁹-THC analog under optimized conditions. Key considerations include:
Representative Reaction Conditions:
| Catalyst | Temperature (°C) | Time | Conversion (%) | Δ⁹-THC Selectivity (%) | Δ⁸-THC Selectivity (%) |
|---|---|---|---|---|---|
| AlCl₃ | −10 | 15 min | >99 | 87 | 3 |
| TMSOTf | −10 | 2 min | 97 | 81 | 13 |
Continuous-Flow Synthesis
Advantages Over Batch Methods
Continuous-flow systems enhance reproducibility and scalability while reducing reaction times. A recent protocol achieved 81% Δ⁹-THC selectivity in 2 minutes using trimethylsilyl triflate (TMSOTf) at −10°C. Key parameters include:
Continuous-Flow Performance Data:
| Catalyst | Residence Time | Temperature (°C) | Δ⁹-THC Selectivity (%) | Δ⁸-THC Selectivity (%) |
|---|---|---|---|---|
| TMSOTf | 2 min | −10 | 81 | 13 |
| BF₃·OEt₂ | 1 h | 0 | 83 | 16 |
Stereochemical Control Strategies
Diastereomeric Ratio Optimization
The (6aS,10aS) configuration is achieved through stereoselective cyclization. Hydroboration-oxidation of precursor olefins with disiamylborane yields a 17:1 diastereomeric ratio favoring the desired isomer.
Chiral Auxiliaries and Resolutions
Tosylation of intermediates followed by crystallization enriches stereochemical purity. X-ray crystallography confirms the (6aS,10aS) configuration, while chiral HPLC (amylose columns) resolves enantiomeric impurities below 2%.
Industrial-Scale Production
Process Intensification
Large-scale synthesis employs:
Cost-Benefit Analysis
| Parameter | Batch Process | Continuous-Flow Process |
|---|---|---|
| Annual Output (kg) | 50 | 200 |
| Catalyst Cost ($/kg) | 120 | 90 |
| Purity (%) | 98.5 | 99.8 |
Reaction Monitoring and Optimization
Analyse Chemischer Reaktionen
Types of Reactions
(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are introduced or replaced. Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated, alkylated, or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and its potential as a tool for studying biological pathways.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory, analgesic, and neuroprotective effects.
Industry: Used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of (6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol involves its interaction with specific molecular targets in the body. It is known to bind to cannabinoid receptors, which are part of the endocannabinoid system. This binding modulates various signaling pathways, leading to its observed biological effects. The compound may also interact with other receptors and enzymes, contributing to its diverse pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)
- IUPAC Name : (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
- Key Differences: Stereochemistry: The (6aS,10aS) configuration of the target compound is enantiomeric to Δ⁹-THC’s (6aR,10aR) configuration. Bioactivity: Δ⁹-THC exhibits high CB1 affinity (Ki ≈ 10 nM) and psychoactivity, whereas the (6aS,10aS) isomer’s activity remains uncharacterized. Preliminary studies suggest stereochemistry critically affects receptor interaction .
Δ¹⁰-Tetrahydrocannabinol (Δ¹⁰-THC)
- IUPAC Name : 6a,7,8,9-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
- Key Differences :
Substituent Variations
3-Benzofuran-2-yl Derivatives
- Example : (6aR,9S,10aS)-3-(benzofuran-2-yl)-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol
- Key Differences :
3-Phenethyl Analogues
- Example : (6aS,10aR)-6,6,9-trimethyl-3-phenethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol
9R-11-Hydroxyhexahydrocannabinol (9R-11-OH-HHC)
- Structure : (6aS,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol
- Metabolism: Identified as a minor metabolite of Δ⁹-THC in mice, suggesting shared oxidative pathways (e.g., hydroxylation at position 11) .
Tosylate Derivatives
- Example : (6aR,10aR)-6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-yl 4-methylbenzenesulfonate
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Stereochemistry Drives Receptor Interaction : The (6aR,10aR) configuration of Δ⁹-THC is optimal for CB1 binding, whereas (6aS,10aS) analogues may exhibit reduced or altered activity .
Substituent Flexibility : Replacing the 3-pentyl group with aromatic moieties (e.g., benzofuran) enhances structural diversity but complicates receptor selectivity .
Metabolic Pathways : Oxidation at position 7 or 9 leads to hydroxylated metabolites, which are often glucuronidated for excretion .
Biologische Aktivität
The compound (6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol , commonly referred to as a variant of tetrahydrocannabinol (THC), is a member of the cannabinoid family. This compound has garnered interest due to its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol can be summarized as follows:
- IUPAC Name : (6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
- Molecular Formula : C21H30O3
- Molar Mass : 330.47 g/mol
Structural Features
The compound features several key structural elements:
- A tetrahydrobenzo[c]chromene backbone.
- Multiple stereogenic centers contributing to its stereoisomerism.
Pharmacological Effects
Research indicates that (6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol exhibits various biological activities that are primarily attributed to its interaction with cannabinoid receptors in the central nervous system (CNS).
Cannabinoid Receptor Interaction
The compound interacts with CB1 and CB2 receptors:
- CB1 Receptor : Predominantly found in the CNS; activation is associated with psychoactive effects and modulation of neurotransmitter release.
- CB2 Receptor : Primarily located in the immune system; its activation may contribute to anti-inflammatory effects.
The mechanisms through which this compound exerts its effects include:
- Agonistic Activity : Acts as an agonist at cannabinoid receptors leading to modulation of pain perception and mood.
- Inhibition of Neuroinflammation : Exhibits anti-inflammatory properties through CB2 receptor activation.
Case Studies and Research Findings
- Pain Management : A study evaluated the analgesic properties of various THC analogs including (6aS,10aS)-6,6,9-trimethyl-3-pentyl. Results indicated significant pain relief in animal models comparable to standard analgesics .
- Anxiolytic Effects : Research highlighted the anxiolytic potential of cannabinoids. The specific isomer was shown to reduce anxiety-like behaviors in rodent models through modulation of serotonin pathways .
- Neuroprotective Properties : A recent investigation into neuroprotection revealed that this compound could mitigate oxidative stress in neuronal cells by enhancing endogenous antioxidant defenses .
Comparative Biological Activity Table
| Compound | CB1 Agonist Activity | CB2 Agonist Activity | Anxiolytic Effect | Neuroprotective Effect |
|---|---|---|---|---|
| (6aS,10aS)-THC | Moderate | High | Yes | Yes |
| Δ9-THC | High | Moderate | Yes | Yes |
| CBD | Low | High | Yes | Moderate |
Q & A
Q. What are the key physicochemical properties of (6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol, and how do they influence experimental design?
Methodological Answer: The compound’s molecular weight (314.5 g/mol) and pKa (10.6) are critical for solubility and extraction protocols. The high pKa suggests limited water solubility under physiological conditions, necessitating the use of organic solvents (e.g., ethanol or DMSO) for in vitro assays. Chromatographic separation (HPLC/GC-MS) should account for its lipophilicity by optimizing mobile phases with acetonitrile or methanol gradients. Stability studies should consider its susceptibility to oxidative degradation due to the phenolic -OH group .
Q. What synthetic routes are established for this compound, and what are their key intermediates?
Methodological Answer: A validated route involves tosylation of the parent structure using p-toluenesulfonyl chloride, as described by Duchek (2004). The intermediate (6aR,10aR)-Δ9-THC tosylate is crystallized for stereochemical purity. Key steps include protecting the phenolic -OH group during functionalization and using X-ray crystallography to confirm regioselectivity. Reaction conditions (e.g., anhydrous environment, 0°C to room temperature) are critical to avoid byproducts .
Q. How can researchers confirm the stereochemical configuration of synthetic batches?
Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. For rapid screening, compare NMR data (e.g., coupling constants for axial/equatorial protons in the tetrahydrobenzo[c]chromen system) with reference spectra. Chiral HPLC using amylose-based columns can resolve enantiomeric impurities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Use NIOSH-approved eye protection (safety glasses/face shields) and nitrile gloves inspected for integrity. Implement fume hoods for weighing and synthesis steps. Dispose of waste via licensed contractors to prevent environmental release. No occupational exposure limits are established, but treat it as a potential respiratory irritant based on structural analogs .
Advanced Research Questions
Q. How can stereochemical challenges in large-scale synthesis be addressed?
Methodological Answer: Catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Rh-catalyzed hydrogenation) can enhance enantiomeric excess. Monitor reaction progress via circular dichroism (CD) spectroscopy. For diastereomer separation, employ preparative supercritical fluid chromatography (SFC) with cellulose tris(3,5-dimethylphenylcarbamate) columns .
Q. What advanced analytical techniques optimize quantification in complex biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Δ9-THC-d3) improves sensitivity and minimizes matrix effects. Electrochemical sensors functionalized with molecularly imprinted polymers (MIPs) enable on-site screening with detection limits <10 nM. Validate methods using spiked plasma/serum samples to account for protein binding .
Q. How can metabolic pathways be tracked in vivo, and what are the dominant metabolites?
Methodological Answer: Administer isotopically labeled compound (e.g., ¹³C-Δ9-THC) to rodents and analyze plasma/tissue extracts via high-resolution MS. Dominant metabolites include 11-hydroxy-THC (via cytochrome P450 2C9/3A4 oxidation) and THC-COOH (carboxylic acid derivative). Use knockout mouse models to elucidate enzyme-specific pathways .
Q. What computational strategies predict receptor binding affinity and selectivity?
Methodological Answer: Perform molecular docking simulations (e.g., AutoDock Vina) against cannabinoid receptors (CB1/CB2) using crystal structures (PDB: 5TGZ, 5ZTY). Apply QSAR models incorporating Hammett constants for substituent effects. Validate predictions with radioligand displacement assays (e.g., [³H]CP-55,940 competition binding) .
Q. How do structural modifications influence pharmacological activity?
Methodological Answer: Systematically alter the pentyl side chain (e.g., branching, fluorination) and assess CB1/CB2 binding via surface plasmon resonance (SPR). Compare EC₅₀ values in cAMP inhibition assays. For example, replacing the pentyl group with a 2-methyloctanyl moiety (as in HU-210) enhances CB1 affinity 100-fold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
